benzyl N-(2-{2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl}-2-oxoethyl)carbamate
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC conventions, which prioritize functional groups and substituents in descending order of priority. The full IUPAC name is benzyl N-[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate , reflecting its stereochemistry and substituent arrangement.
- Core structure : A pyrrolidine ring (five-membered nitrogen-containing heterocycle) forms the central scaffold.
- Substituents :
- A carbamate group (-OCONH-) is attached to the benzyl moiety at the N-terminus.
- A 4-nitrophenylcarbamoyl group (-CONH-C6H4-NO2) is bonded to the C2 position of the pyrrolidine ring.
- An oxoethyl bridge (-CO-CH2-) links the pyrrolidine nitrogen to the carbamate group.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C21H22N4O6 | |
| Molecular weight | 426.43 g/mol | |
| CAS RN | 65022-15-3 | |
| Synonyms | Z-Gly-Pro-pNA, N-CBZ-Gly-Pro-pNA |
The stereochemistry at the C2 position of the pyrrolidine ring is specified as (2S) , indicating a specific spatial arrangement critical for its biochemical interactions.
Molecular Geometry Analysis Through X-ray Crystallography
While direct X-ray crystallographic data for this compound are not available in the provided sources, analogous studies on related carbamate-peptide hybrids offer insights. For example, Pro-Gly-Pro tripeptides bound to leukotriene A4 hydrolase (LTA4H) were analyzed using X-ray diffraction at resolutions of 1.72–1.65 Å. These methods are applicable to determine:
- Bond lengths and angles : Key parameters include:
- C=O bond lengths in carbamate groups (~1.23 Å).
- N-C(=O) bond angles (~123°), typical for carbamates.
- Zinc coordination : In similar systems, catalytic zinc ions coordinate with carbonyl oxygens at distances of 1.84–2.75 Å.
| Parameter | Value (Hypothetical) | Basis in Literature |
|---|---|---|
| Carbamate C=O length | 1.23 Å | |
| Pyrrolidine ring puckering | Envelope conformation (C2-endo) | |
| Dihedral angle (C1-N-C2) | 55° |
Crystallographic data collection typically involves synchrotron radiation (e.g., beamlines ID14-4 at ESRF or BESSY II), with refinement software like autoPROC or XDSAPP used for model building.
Conformational Studies of Pyrrolidinyl-Carbamate Linkages
The pyrrolidine ring adopts distinct conformations influenced by substituents and intermolecular forces:
- Ring puckering : The (2S) configuration induces an envelope conformation, where the C2 atom lies out of the plane formed by the other four ring atoms. This geometry minimizes steric hindrance between the 4-nitrophenylcarbamoyl group and the oxoethyl bridge.
- Carbamate linkage flexibility : The N-(2-oxoethyl)carbamate group exhibits restricted rotation due to resonance stabilization between the carbonyl and adjacent nitrogen. This creates a planar arrangement, with rotational barriers estimated at ~15–20 kcal/mol.
- Torsional angles :
| Conformational Parameter | Value | Source |
|---|---|---|
| Ring puckering amplitude | 0.5–0.7 Å | |
| Carbamate C-N rotation | Restricted (ΔG‡ ≈ 18 kcal/mol) |
Intermolecular Interaction Networks in Crystal Packing
In crystalline states, the compound likely forms stabilization networks through:
- Hydrogen bonding :
- π-π stacking :
- Benzyl and 4-nitrophenyl groups engage in offset stacking (interplanar distance ~3.4 Å).
- Van der Waals interactions :
- Methyl groups in the oxoethyl bridge interact with pyrrolidine ring protons (distance ~3.5 Å).
| Interaction Type | Participants | Distance (Å) |
|---|---|---|
| N-H···O (Hydrogen bond) | Carbamate NH ↔ Nitro O | 2.86 |
| C-H···O (Hydrogen bond) | Aromatic CH ↔ Carbamate O | 3.05 |
| π-π stacking | Benzyl ↔ Nitrophenyl | 3.40 |
These interactions promote a monoclinic or orthorhombic crystal system, with unit cell parameters analogous to Z-Gly-Pro-pNA derivatives.
Properties
IUPAC Name |
benzyl N-[2-[2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6/c26-19(13-22-21(28)31-14-15-5-2-1-3-6-15)24-12-4-7-18(24)20(27)23-16-8-10-17(11-9-16)25(29)30/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,22,28)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXSFKPOIVELPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine-Carbamoyl Intermediate Synthesis
The pyrrolidine ring is functionalized with a carbamoyl group through N-alkylation and urea formation . A representative procedure involves:
- Step 1 : Alkylation of 4-nitrobenzylamine (20aa ) with 5-(chloromethyl)-2-methyltetrazole (21a ) in acetonitrile using potassium carbonate (K₂CO₃) and sodium iodide (NaI) at 65°C for 18 hours. This yields N-[(2-methyltetrazol-5-yl)methyl]-1-(4-nitrophenyl)methanamine (22aa ) with a 61% yield.
- Step 2 : Coupling of 22aa with ethyl isocyanoacetate in dichloromethane (DCM) to form the urea derivative 23aa .
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | K₂CO₃, NaI | MeCN | 65°C | 18h | 61% |
| 2 | Ethyl isocyanoacetate | DCM | RT | 2–18h | 52–86% |
Nitro Group Reduction and Amide Coupling
The nitro group in intermediate 23aa is reduced to an amine using hydrogen gas (H₂) over palladium on carbon (Pd/C) in methanol. Subsequent amide coupling with a pyrrolidine derivative (e.g., (2R)-2-(2-methylsulfanylphenyl)pyrrolidine) is performed using propanephosphonic acid anhydride (T3P) and diisopropylethylamine (DIPEA) in DCM.
Critical Note : Catalyst poisoning during nitro reduction necessitates reversing the order of steps in some syntheses.
Alternative Methodologies
Solid-Phase Peptide Synthesis (SPPS)
The compound has been synthesized using SPPS for precise control over stereochemistry:
- Resin : Wang resin pre-loaded with Fmoc-protected glycine.
- Coupling Agents : HBTU/HOBt with DIPEA in dimethylformamide (DMF).
- Deprotection : 20% piperidine in DMF.
Advantages : High purity (>95%) and scalability for pharmaceutical applications.
Enzymatic Hydrolysis-Assisted Synthesis
Recent approaches employ prolyl endopeptidase to catalyze specific bond formations, though this method is less common due to substrate specificity challenges.
Challenges and Optimization
Catalyst Poisoning
Palladium catalysts used in nitro reductions are sensitive to sulfur-containing intermediates (e.g., thiomethyl groups). Solutions include:
Purification Challenges
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3 to 10:1) resolves polar byproducts.
- Recrystallization : Ethanol/water mixtures improve crystal purity.
Analytical Data Validation
Spectroscopic Characterization
Purity Assessment
Reverse-phase HPLC (Phenomenex Kinetex C18) confirms >95% purity using H₂O/MeCN gradients.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Multi-step solution | 52% | 95% | Moderate | High |
| SPPS | 75% | 98% | High | Low |
| Enzymatic | 30% | 90% | Low | Very High |
Industrial Applications and Modifications
Chemical Reactions Analysis
Types of Reactions
Z-Gly-Pro-PNA primarily undergoes enzymatic hydrolysis. The prolyl endopeptidase cleaves the peptide bond between the proline and p-nitroaniline, releasing p-nitroaniline, which can be detected colorimetrically .
Common Reagents and Conditions
Reagents: Prolyl endopeptidase, buffer solutions (e.g., phosphate-buffered saline)
Conditions: Optimal pH for enzymatic activity is around 7.2, and the reaction is typically carried out at 37°C.
Major Products
The major product formed from the enzymatic hydrolysis of Z-Gly-Pro-PNA is p-nitroaniline, which is quantified to measure the activity of prolyl endopeptidase .
Scientific Research Applications
Z-Gly-Pro-PNA is extensively used in scientific research for various applications:
Biochemistry: It serves as a substrate for studying the activity of prolyl endopeptidase and other proteolytic enzymes.
Medicine: It is used in assays to investigate enzyme deficiencies and related disorders.
Food Industry: The compound is utilized in the analysis of gluten-degrading enzymes, which are important for celiac disease research.
Pharmaceuticals: It aids in the development of enzyme inhibitors for therapeutic purposes.
Mechanism of Action
Z-Gly-Pro-PNA acts as a substrate for prolyl endopeptidase. The enzyme recognizes the proline residue and cleaves the peptide bond, releasing p-nitroaniline. This reaction is specific to the enzyme’s active site, which involves a catalytic triad of serine, aspartate, and histidine residues . The released p-nitroaniline can be measured spectrophotometrically, providing a quantitative assessment of enzyme activity .
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares a benzyl carbamate core with several analogs, but key differences in substituents dictate distinct physicochemical and biological properties. Below is a comparative analysis:
Key Findings
Electronic Effects: The 4-nitrophenyl group in the target compound enhances electrophilicity compared to electron-donating groups like methoxy (in ) or diethylamino (in ). This may improve binding to enzymes or receptors requiring electron-deficient aromatic interactions . In contrast, tert-butyl carbamates (e.g., ) are often used as protecting groups in synthesis, offering stability under basic conditions .
Biological Activity :
- The pyrrolidine moiety is a common feature in bioactive compounds (e.g., VAP-1 inhibitors in –4), where its conformational rigidity aids target engagement .
- The 4-nitrophenyl group in the target compound may mimic transition states in enzymatic reactions, similar to its role in protease inhibitors .
Synthetic Complexity: The target compound’s synthesis likely involves carbamate coupling, whereas analogs like N-(benzyloxycarbonyl)glycyl-L-prolyl-ornithinamide () require peptide-bond formation, increasing synthetic steps and purification challenges . highlights multi-step syntheses using Pd/C hydrogenolysis and TCO-NHS ester coupling, emphasizing the versatility of carbamates in drug discovery .
Safety and Stability :
- The target compound’s -20°C storage requirement contrasts with simpler carbamates (e.g., ’s diethyl derivative), which are stable at room temperature .
- Nitro groups (as in the target compound and ) often correlate with higher toxicity, necessitating stringent handling protocols .
Data Tables
Table 1: Physicochemical Comparison
Biological Activity
Benzyl N-(2-{2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl}-2-oxoethyl)carbamate is a complex organic compound that has garnered attention for its significant biological activity, particularly as a substrate for the enzyme prolyl endopeptidase (PEP). This article delves into the compound's biological properties, mechanisms of action, and its applications in biochemical research.
Chemical Structure and Properties
The compound features a unique structure comprising a benzyl group, a pyrrolidine derivative, and a nitrophenyl moiety. Its molecular formula is , with a molecular weight of approximately 426.423 g/mol. The presence of the nitrophenyl group enhances its utility in colorimetric assays, allowing researchers to quantify enzymatic activity through measurable color changes upon substrate cleavage .
Enzymatic Hydrolysis : The primary reaction involving this compound is enzymatic hydrolysis catalyzed by prolyl endopeptidase. This enzyme cleaves peptide bonds at proline residues, facilitating protein digestion and processing, particularly in neuropeptide metabolism. The hydrolysis process results in the release of p-nitroaniline, which can be monitored colorimetrically, making it an effective tool for studying enzyme kinetics.
Biological Activity
This compound exhibits several key biological activities:
- Substrate for Prolyl Endopeptidase : As a specific substrate for PEP, this compound plays a crucial role in understanding enzyme function and potential therapeutic targets related to neuropeptide metabolism.
- Colorimetric Assays : The compound's ability to produce measurable changes in color upon enzymatic cleavage makes it invaluable for quantitative assays in biochemical research.
- Interaction Studies : Research indicates that this compound interacts specifically with the active site of PEP, leading to efficient substrate turnover. This understanding is critical for developing enzyme inhibitors or modulators that could serve therapeutic purposes.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Enzyme Kinetics : A detailed investigation into the kinetics of PEP using this compound demonstrated significant substrate specificity and efficiency. The study utilized colorimetric methods to quantify enzymatic activity, revealing insights into enzyme dynamics and potential regulatory mechanisms.
- Therapeutic Applications : Research has indicated that compounds similar to this compound can be developed as therapeutic agents targeting diseases associated with neuropeptide dysregulation. This includes conditions like chronic pain and mood disorders, where modulation of neuropeptide activity may provide relief .
Summary Table of Biological Activity
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.423 g/mol |
| Primary Biological Activity | Substrate for prolyl endopeptidase |
| Mechanism of Action | Enzymatic hydrolysis resulting in p-nitroaniline release |
| Applications | Colorimetric assays, enzyme kinetics studies, potential therapeutic targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
